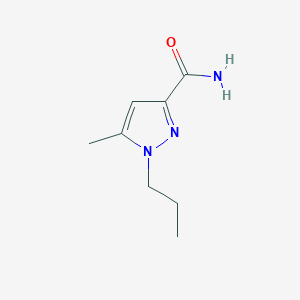

5-methyl-1-propyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

5-Methyl-1-propyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound with the molecular formula C8H13N3O It is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a propyl group at the 1-position, and a carboxamide group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with an appropriate carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired carboxamide compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods often focus on maximizing the purity and yield of the final product through careful control of reaction parameters and purification steps.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include halides, amines, and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides, amines, thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated, aminated, or thiolated derivatives.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicide Development

5-Methyl-1-propyl-1H-pyrazole-3-carboxamide serves as a key building block in the synthesis of agrochemicals, particularly herbicides. Its efficacy in controlling unwanted plant growth enhances crop yields and contributes to sustainable agricultural practices. Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity against various weed species.

| Herbicide Derivative | Target Species | Efficacy |

|---|---|---|

| Compound A | Dandelion | High |

| Compound B | Crabgrass | Moderate |

| Compound C | Broadleaf weeds | High |

Pharmaceutical Development

Drug Discovery and Development

This compound is utilized as an intermediate in the production of various pharmaceuticals. It has shown potential in targeting specific health conditions, particularly in the development of drugs aimed at cancer treatment and inflammation management. A notable study highlighted its role in synthesizing derivatives that inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies evaluated the anticancer properties of this compound derivatives against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Growth inhibition |

| NCI-H460 | 42.30 | Significant cytotoxicity |

| A549 | 26.00 | Induction of apoptosis |

These findings suggest that the compound may be effective in targeting specific cancer pathways, warranting further investigation for drug development.

Material Science

Advanced Materials Formulation

The compound plays a significant role in formulating advanced materials, including polymers and coatings. Its unique chemical structure allows for the creation of durable and functional products that are essential in various industrial applications.

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods to detect and quantify other compounds. This application is particularly useful in environmental monitoring and quality control processes, where accurate measurements are critical.

Biochemistry

Biochemical Assays

The compound is utilized in biochemical assays to study metabolic pathways and enzyme activities. Understanding these mechanisms is crucial for drug discovery and development, as it helps identify potential therapeutic targets.

Case Study: Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic processes, which may lead to novel therapeutic strategies for managing diseases related to metabolic dysregulation.

Mecanismo De Acción

The mechanism of action of 5-methyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

5-Methyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the propyl group at the 1-position.

1-Propyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl group at the 5-position.

5-Methyl-1-propyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position instead of the 3-position.

Uniqueness: 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide is unique due to the specific combination of substituents on the pyrazole ring. The presence of both the methyl and propyl groups, along with the carboxamide functionality, imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Methyl-1-propyl-1H-pyrazole-3-carboxamide (CAS Number: 956935-39-0) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes a methyl group at the 5-position, a propyl group at the 1-position, and a carboxamide group at the 3-position. This compound has gained attention in recent years due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C8H13N3O. Its structure allows for specific interactions with various biological targets, making it a valuable compound for research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain metabolic pathways by binding to target proteins, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications, especially in oncology and infectious diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- In vitro Studies : Various derivatives have been synthesized and tested against cancer cell lines. For example, compounds derived from pyrazole structures showed significant cytotoxicity against A549 (lung cancer) cells with IC50 values ranging from 26 µM to as low as 0.39 µM for more potent derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4 | A549 | 26 |

| Compound 21 | HCT116 | 0.39 |

| Compound 28 | HepG2 | Significant inhibition |

These findings suggest that modifications in the pyrazole structure can greatly enhance anticancer activity.

Antimicrobial Activity

Additionally, studies have indicated that certain pyrazole derivatives exhibit antimicrobial properties. The interaction with bacterial enzymes or cell membranes may disrupt vital processes, leading to bacterial cell death.

Case Studies

Several case studies have been conducted to explore the biological activity of pyrazole derivatives:

- Study by Huang et al. : This study focused on synthesizing novel pyrazole derivatives and evaluating their anticancer potential. The most potent compound exhibited an IC50 value of 0.46 µM against MCF-7 breast cancer cells, indicating strong inhibitory effects on tumor growth .

- Research by Zheng et al. : This research developed pyrazole-linked benzimidazole derivatives that were tested on multiple cancer cell lines (U937, K562). The findings demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells .

Propiedades

IUPAC Name |

5-methyl-1-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-4-11-6(2)5-7(10-11)8(9)12/h5H,3-4H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPOJNFIMBEJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261068 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956935-39-0 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956935-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.